molecular formula C11H6Cl2FNOS B2849993 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide CAS No. 476627-51-7

2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide

Cat. No. B2849993
CAS RN: 476627-51-7
M. Wt: 290.13
InChI Key: VAAGSWDYSJGJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'DCTA' and is synthesized using a specific method.

Mechanism of Action

Target of Action

It’s worth noting that thiophene derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, such as binding to receptors or inhibiting enzymes . The specific interactions would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it’s likely that this compound could influence multiple pathways . These could include pathways related to inflammation, cell proliferation, and microbial growth, among others.

Result of Action

Based on the known activities of thiophene derivatives, potential effects could include the inhibition of inflammatory responses, the prevention of cell proliferation in cancer, and the inhibition of microbial growth .

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide in lab experiments is its high yield and purity. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DCTA in lab experiments is its potential toxicity. Therefore, proper safety measures must be taken when handling this compound.

Future Directions

There are various future directions for the research on 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide. One of the primary directions is the synthesis of novel DCTA derivatives with enhanced biological activities. Moreover, the mechanism of action of this compound needs to be fully understood to develop more effective therapeutic strategies. Furthermore, the use of DCTA derivatives as molecular probes for the detection of specific proteins and enzymes needs to be explored further. Overall, the research on 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide has significant potential in various areas of scientific research.
Conclusion:
In conclusion, 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has various scientific research applications. The mechanism of action of this compound is not fully understood, but it has been reported to possess potent biological activities. Moreover, the future directions for research on this compound are vast, and it has significant potential in various areas of scientific research.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent. The reaction takes place under specific conditions, and the resulting product is purified using various techniques. The yield of this compound is relatively high, and the purity can be achieved up to 98%.

Scientific Research Applications

2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide has various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of various biologically active molecules. It has been reported that DCTA derivatives possess potent anticancer, antifungal, and antiviral activities. Moreover, this compound has also been used as a molecular probe for the detection of specific proteins and enzymes.

properties

IUPAC Name

2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2FNOS/c12-9-5-8(10(13)17-9)11(16)15-7-3-1-6(14)2-4-7/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGSWDYSJGJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323814
Record name 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

476627-51-7
Record name 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.